
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone, commonly known as DMEMPT, is a pyridazine derivative that has attracted significant attention in the field of medicinal chemistry. DMEMPT has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
作用機序
DMEMPT exerts its biological activities through multiple mechanisms of action. DMEMPT has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity. DMEMPT also inhibits the activation of nuclear factor-kappa B (NF-kappa B), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, DMEMPT induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins such as Bcl-2.
生化学的および生理学的効果
DMEMPT has been shown to have various biochemical and physiological effects. DMEMPT has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) and decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation. DMEMPT has also been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha and inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Furthermore, DMEMPT has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
実験室実験の利点と制限
DMEMPT has several advantages for lab experiments. DMEMPT is readily available and can be synthesized using simple and cost-effective methods. DMEMPT is also stable and can be stored for extended periods without significant degradation. However, DMEMPT has some limitations for lab experiments. DMEMPT is highly hydrophobic and poorly soluble in water, which can limit its bioavailability and efficacy in in vivo studies. Furthermore, DMEMPT has low oral bioavailability, which can limit its potential for clinical applications.
将来の方向性
DMEMPT has several potential future directions for research. DMEMPT has been shown to have potent antioxidant, anti-inflammatory, and anticancer properties, which make it a promising candidate for the development of novel therapeutics. Future research could focus on improving the bioavailability and efficacy of DMEMPT by developing novel drug delivery systems. Furthermore, future research could investigate the potential of DMEMPT for the treatment of various diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Additionally, future research could investigate the potential of DMEMPT as a chemopreventive agent for the prevention of cancer.
合成法
DMEMPT can be synthesized through a multistep process that involves the condensation reaction of 2-(2-(dimethylamino)ethoxy)acetaldehyde with 3-(trifluoromethyl)phenylhydrazine, followed by the cyclization of the resulting intermediate with methyl acetoacetate. The final product can be obtained by recrystallization from ethanol.
科学的研究の応用
DMEMPT has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. DMEMPT has been shown to have a potent antioxidant activity that can protect cells from oxidative damage caused by reactive oxygen species (ROS). DMEMPT has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Furthermore, DMEMPT has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
CAS番号 |
146824-81-9 |
|---|---|
製品名 |
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone |
分子式 |
C16H18F3N3O2 |
分子量 |
341.33 g/mol |
IUPAC名 |
3-[2-(dimethylamino)ethoxy]-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C16H18F3N3O2/c1-11-9-14(23)15(24-8-7-21(2)3)20-22(11)13-6-4-5-12(10-13)16(17,18)19/h4-6,9-10H,7-8H2,1-3H3 |
InChIキー |
FOZFZVPBCBFFCX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN(C)C |
正規SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN(C)C |
同義語 |
3-(2-dimethylaminoethoxy)-6-methyl-1-[3-(trifluoromethyl)phenyl]pyrida zin-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



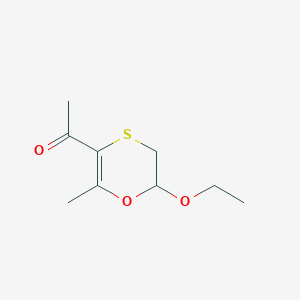
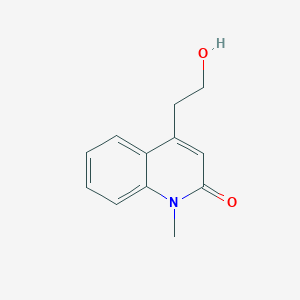
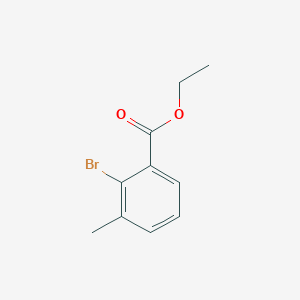
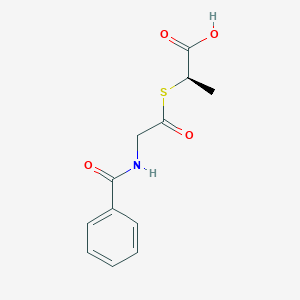
![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)
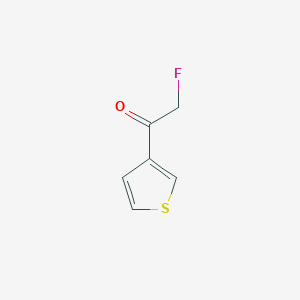
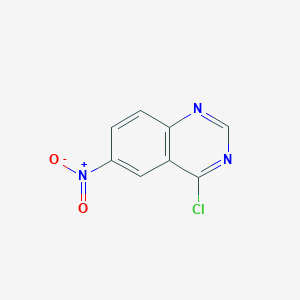
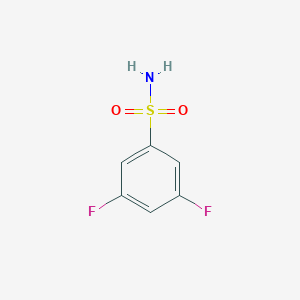
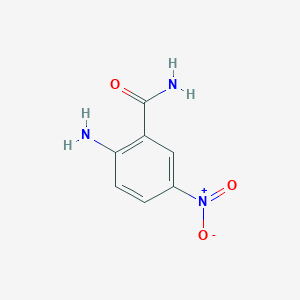
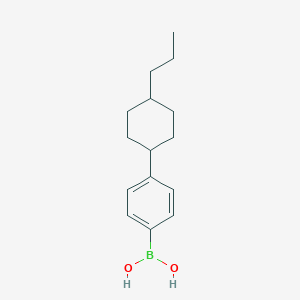
![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)
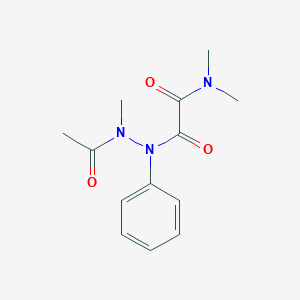
![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)